molecular formula C16H13F2NO3S2 B2764866 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1226456-45-6

2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2764866
CAS No.: 1226456-45-6
M. Wt: 369.4
InChI Key: ZVOAAIUNJOGXNA-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and laboratory use only. This compound is part of a class of molecules known for their potential as key intermediates in medicinal chemistry and drug discovery research. Benzenesulfonamide derivatives are frequently investigated for their biological activity, particularly in the development of therapeutic agents . Specifically, structurally related 2,5-disubstituted furan derivatives have shown promise in scientific studies for their ability to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps . The molecular architecture of this compound, which incorporates both furan and thiophene heterocycles, makes it a valuable scaffold for exploring structure-activity relationships (SAR) in various biochemical assays. Researchers can utilize this chemical in high-throughput screening, as a building block for the synthesis of more complex molecules, or in studies targeting ion channels and enzymatic processes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S2/c17-13-3-4-15(18)16(8-13)24(20,21)19(9-12-5-7-23-11-12)10-14-2-1-6-22-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOAAIUNJOGXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure and potential therapeutic applications. Its molecular formula is C16H13F2N1O3S1C_{16}H_{13}F_2N_1O_3S_1 with a molecular weight of 369.4 g/mol. This compound has garnered attention for its biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Structure and Properties

The compound features a sulfonamide functional group, which is known for its broad range of biological activities. The presence of fluorine atoms and heteroaromatic rings (furan and thiophene) contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₁₃F₂N₁O₃S₁
Molecular Weight369.4 g/mol
CAS Number1226456-45-6

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related furan derivatives have shown their ability to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell proliferation and survival .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known PI3K inhibitors. Inhibition of PI3Kgamma has been linked to reduced leukocyte recruitment in inflammatory models, suggesting that this compound may also exhibit similar effects .

Case Studies

  • In Vitro Studies : A study examining the cytotoxic effects of related furan derivatives demonstrated IC50 values in the micromolar range against multiple cancer cell lines. The presence of electron-withdrawing groups like fluorine was found to enhance activity against these cell lines .
  • Animal Models : In vivo experiments using mouse models have shown that compounds with similar structures significantly reduce tumor growth and inflammatory responses when administered orally, indicating their potential for therapeutic use .

The biological activity of this compound likely involves:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with specific enzymes involved in tumor growth and inflammation.
  • Molecular Interactions : The furan and thiophene moieties facilitate interactions with target proteins through hydrophobic contacts and hydrogen bonding, enhancing binding affinity and selectivity.

Scientific Research Applications

Research indicates that 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits various biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.108 - 124.432
Pseudomonas aeruginosa31.108 - 248.863

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

  • Study on MRSA : A study evaluated the effectiveness of this compound against MRSA biofilms, revealing a significant reduction in biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL.
  • In Vitro Testing : Another investigation highlighted its ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of key metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, it is compared to structurally analogous sulfonamides. Key comparisons focus on electronic effects , steric influences , and biological activity .

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Compound Name Substituents (R1, R2) LogP IC50 (Carbonic Anhydrase IX, nM) Crystallinity (Mercury CSD Analysis)
This compound R1: Furan-2-ylmethyl; R2: Thiophen-3-ylmethyl 3.2 12.5 ± 1.8 Polymorphic (Forms A and B)
N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide R1: Indoloquinazolinyl 4.1 8.3 ± 0.9 Monoclinic (P21/c)
4-Fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide R1: Pyridin-2-ylmethyl 2.7 22.4 ± 3.1 Orthorhombic (Pbca)

Key Findings:

Electronic Effects: The fluorine atoms at the 2- and 5-positions enhance electron-withdrawing effects, increasing the sulfonamide’s acidity (pKa ~10.2) compared to non-fluorinated analogs (pKa ~11.5) . This property improves binding affinity to metalloenzymes like carbonic anhydrase. The thiophen-3-ylmethyl group contributes to π-stacking interactions in crystal lattices, as observed in Mercury CSD analyses, whereas furan derivatives exhibit weaker stacking due to reduced aromaticity .

Biological Activity :

  • The compound’s IC50 value (12.5 nM) for carbonic anhydrase IX inhibition is intermediate compared to the indoloquinazolinyl derivative (8.3 nM) and pyridinylmethyl analog (22.4 nM). This suggests that bulky heterocyclic groups (e.g., indoloquinazolinyl) enhance enzyme binding but reduce solubility, as reflected in higher LogP values .

Crystallinity: Polymorphism observed in this compound (Forms A and B) contrasts with the monoclinic or orthorhombic systems of simpler analogs. This polymorphism may arise from conformational flexibility in the thiophen-3-ylmethyl group, as modeled using SHELX refinement tools .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide?

Answer:
The synthesis typically involves a multi-step approach:

Sulfonamide Core Formation : React 2,5-difluorobenzenesulfonyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) .

Characterization : Confirm structure using 1H^1 \text{H}/13C^{13} \text{C} NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS). Key NMR signals: aromatic protons (δ 7.2–7.8 ppm), furan/thiophene protons (δ 6.1–6.9 ppm), and sulfonamide NH (δ ~3.5 ppm, if present) .

Basic: How can the purity and stability of this compound be validated under laboratory conditions?

Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid). Target ≥95% purity .
    • Melting Point : Determine uncorrected melting point (open capillary). Compare with literature values to detect impurities .
  • Stability Testing :
    • Store at −20°C in anhydrous DMSO or under nitrogen. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this sulfonamide derivative?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXT for structure solution and SHELXL for refinement .
    • Key parameters: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15, and data-to-parameter ratio >15 .
  • Mercury Software : Visualize packing motifs and hydrogen-bonding networks. Compare with analogous sulfonamides (e.g., 2,5-dichlorobenzenesulfonamide derivatives) to identify structural trends .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Modification Sites :
    • Furan/Thiophene Substituents : Replace with pyrrole or benzothiophene to assess π-π stacking effects .
    • Fluorine Position : Synthesize 2,4-difluoro or 3,5-difluoro analogs to evaluate electronic effects on target binding .
  • Biological Assays :
    • Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC50_{50} determination. Compare with lead compound using dose-response curves .

Advanced: How should conflicting data on synthetic yields or biological activity be analyzed?

Answer:

  • Yield Discrepancies :
    • Re-examine Reaction Conditions : Trace moisture or oxygen can deactivate intermediates. Repeat under strict anhydrous/anaerobic conditions .
    • Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylation or sulfonate esters) .
  • Biological Data Variability :
    • Assay Standardization : Normalize cell viability assays (MTT or resazurin) against internal controls (e.g., doxorubicin for cytotoxicity) .
    • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

Advanced: What computational methods predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina with a flexible ligand (AMBER force field). Validate docking poses against SCXRD data of similar sulfonamides .
    • Key targets: Enzymes with hydrophobic active sites (e.g., carbonic anhydrase IX) .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .

Advanced: How can regioselective functionalization of the furan and thiophene moieties be achieved?

Answer:

  • Directed ortho-Metalation :
    • Protect sulfonamide with Boc, then use LDA to deprotonate furan/thiophene at −78°C. Quench with electrophiles (e.g., iodomethane) .
  • Cross-Coupling :
    • Suzuki-Miyaura coupling: Introduce aryl boronic acids to halogenated furan/thiophene derivatives. Optimize with Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water .

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